N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-6-4-5-15(13-16)18(24-9-11-27-12-10-24)14-22-20(25)21-23-17-7-2-3-8-19(17)28-21/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQABGEVKINFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The target compound features three distinct moieties:
- Benzo[d]thiazole-2-carboxamide : A bicyclic heteroaromatic system with electron-deficient properties, enabling π-π stacking interactions.
- Morpholinoethyl group : A six-membered morpholine ring connected via an ethyl linker, enhancing solubility and modulating pharmacokinetics.
- 3-Methoxyphenyl substituent : A hydrophobic aromatic group with a para-methoxy electron-donating group, influencing metabolic stability.
Retrosynthetic strategy :
Synthetic Pathways
Carbodiimide-Mediated Amide Coupling
The primary synthesis route involves coupling benzo[d]thiazole-2-carboxylic acid with 2-(3-methoxyphenyl)-2-morpholinoethylamine using carbodiimide reagents.
Procedure:
- Activation : Benzo[d]thiazole-2-carboxylic acid (1 eq) is dissolved in anhydrous DMF with EDC·HCl (1.2 eq) and HOBt (1.1 eq) at 0°C.
- Coupling : 2-(3-Methoxyphenyl)-2-morpholinoethylamine (1 eq) is added dropwise. The reaction proceeds at 25°C for 12–18 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with 5% NaHCO₃ and brine, then dried over MgSO₄.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of intermediates |
| Coupling Agent | EDC·HCl/HOBt | 85–90% yield |
| Temperature | 25°C | Prevents racemization |
Reaction Optimization
Purification and Characterization
Purification Techniques
Scalability and Industrial Feasibility
Kilogram-Scale Production
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring’s sulfur atom undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
KMnO₄ (acidic or neutral conditions): Forms sulfoxide () intermediates.
-
H₂O₂ (aqueous ethanol): Produces sulfone () derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (5% w/v) | H₂O, 60°C, 4 hrs | Sulfoxide derivative | 65–70% |
| H₂O₂ (30%) | EtOH, 25°C, 12 hrs | Sulfone derivative | 55–60% |
Nucleophilic Substitution
The morpholine nitrogen acts as a nucleophile in alkylation and arylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF at 80°C to form quaternary ammonium salts.
-
Arylation : Couples with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME solvent).
| Reaction Type | Reagent | Catalyst/Base | Yield |
|---|---|---|---|
| Alkylation | CH₃I | K₂CO₃, DMF, 80°C | 75% |
| Suzuki Coupling | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 82% |
Acylation and Hydrolysis
The carboxamide group participates in:
-
Acylation : Reacts with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form N-acetyl derivatives.
-
Hydrolysis : Cleaved under acidic (HCl) or basic (NaOH) conditions to yield benzo[d]thiazole-2-carboxylic acid.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acylation | AcCl, DCM, TEA, 0°C → 25°C | N-Acetylated derivative | 88% |
| Acid Hydrolysis | 6M HCl, reflux, 6 hrs | Benzo[d]thiazole-2-carboxylic acid | 92% |
Electrophilic Aromatic Substitution
The 3-methoxyphenyl ring undergoes nitration and sulfonation :
-
Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position relative to methoxy.
-
Sulfonation (H₂SO₄, 60°C) yields sulfonic acid derivatives.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para | 68% |
| Sulfonation | H₂SO₄, 60°C | Meta | 58% |
Biochemical Interactions
The compound inhibits cyclooxygenase-2 (COX-2) via hydrogen bonding between its carboxamide and the enzyme’s Arg120 residue . Its morpholine moiety enhances solubility, while the methoxyphenyl group contributes to π-π stacking with hydrophobic pockets .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , with major mass loss at 300°C due to morpholine and benzothiazole ring degradation.
Key Findings:
-
The benzothiazole sulfur and carboxamide groups are primary reaction sites.
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Morpholine’s nucleophilicity enables alkylation and cross-coupling.
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Biological activity correlates with electron-donating substituents (e.g., methoxy) enhancing COX-2 affinity .
This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive analogs and studying enzyme inhibition mechanisms.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to a class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. Research has shown that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for drug development.
Case Studies and Findings
- Anticancer Activity : A study demonstrated that benzo[d]thiazole derivatives can inhibit the growth of leukemia and solid tumor cell lines. Specifically, compounds similar to N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide showed cytotoxicity with IC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes, indicating their potential as anticancer agents .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with tubulin, leading to cell cycle arrest and inhibition of tubulin polymerization, similar to known agents like colchicine .
Antibacterial Properties
Recent investigations into the antibacterial properties of benzo[d]thiazole derivatives have revealed their effectiveness against various bacterial strains.
Research Insights
- Broad-Spectrum Activity : Compounds containing the benzo[d]thiazole moiety have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
- Mechanistic Studies : The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity. The compounds' ability to inhibit key bacterial enzymes further supports their potential use in treating infections caused by resistant strains .
Pharmacological Applications
The pharmacological profile of this compound extends beyond anticancer and antibacterial activities.
Potential Therapeutic Uses
- Antiviral Activity : Although initial studies did not show significant antiviral effects against viruses like HIV and hepatitis B, ongoing research aims to modify the structure for improved efficacy .
- Drug Design : The compound serves as a lead structure for designing new drugs targeting specific pathways involved in disease progression, particularly in cancer and infectious diseases .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide can be compared with other benzothiazole derivatives such as:
2-methylbenzothiazole: Known for its inhibitory activity against monoamine oxidase B (MAO-B).
Benzo[d]thiazole-2-thiol: Studied for its antimicrobial and anticancer properties.
4-nitrobenzothiazole: Investigated for its potential as an anti-inflammatory agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Biological Activity
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the benzothiazole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C_{19}H_{22}N_{2}O_{3}S
- Molecular Weight : 362.45 g/mol
- CAS Number : 1219913-48-0
The compound features a benzothiazole core, which is linked to a morpholinoethyl group and a methoxyphenyl substituent, contributing to its unique biological properties.
This compound primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the inflammatory process, and their inhibition can lead to anti-inflammatory effects.
Table 1: Comparison of Biological Activities with Other Benzothiazole Derivatives
| Compound Name | COX Inhibition | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 2-Methylbenzothiazole | Low | Moderate | High |
| Benzo[d]thiazole-2-thiol | Low | High | High |
| 4-Nitrobenzothiazole | Moderate | Moderate | Low |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability, which is critical for effective therapeutic action. Studies suggest that it undergoes metabolic transformations that enhance its bioactivity while minimizing toxicity.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound was shown to induce apoptosis in these cells, likely through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Research has indicated that this compound effectively reduces inflammation in animal models of arthritis. It was observed to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the benzothiazole core and the substitution patterns on the phenyl ring significantly influence the biological activity of the compound. For instance, the presence of a methoxy group enhances COX inhibition compared to other substituents .
Q & A
Q. What are the established synthetic routes for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Coupling of the benzo[d]thiazole-2-carboxylic acid derivative with a morpholinoethylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
- Step 2 : Introduction of the 3-methoxyphenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the precursor .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) yield >95% purity. Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity .
Q. How is the compound characterized to confirm its identity and purity?
Key methods include:
- Spectroscopy : H NMR (δ 7.8–8.2 ppm for aromatic protons), C NMR (carbonyl at ~165 ppm), and IR (amide I band ~1650 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >98% .
- Mass Spectrometry : ESI-MS ([M+H] expected m/z ~440.5) .
Q. What physicochemical properties influence its biological testing?
Relevant properties include:
| Property | Value | Impact on Research |
|---|---|---|
| Solubility | Soluble in DMSO, DMF | Requires dilution in aqueous buffers for cell assays |
| LogP | ~3.2 (predicted) | Affects membrane permeability and bioavailability |
| Molecular Weight | 439.5 g/mol | Impacts pharmacokinetics (e.g., Rule of Five compliance) |
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale research applications?
- Reaction Optimization : Use Design of Experiments (DoE) to adjust molar ratios (e.g., 1.2:1 amine:acid), solvent choice (DMF vs. dichloromethane), and temperature (60–80°C) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh) for cross-coupling) improve efficiency .
- Workflow Integration : Automated flash chromatography reduces purification time .
Q. What methodologies are used to elucidate its mechanism of action in disease models?
- In Vitro Assays : Enzyme inhibition (e.g., COX-2 IC via fluorometric assays) ; cell viability (MTT assay in cancer lines, IC ~5–10 µM) .
- In Vivo Models : Xenograft studies (e.g., 20 mg/kg dosing in mice) with pharmacokinetic profiling (plasma half-life ~4–6 hrs) .
- Omics Approaches : RNA-seq to identify differentially expressed pathways (e.g., apoptosis regulators) .
Q. How do structural modifications affect bioactivity in SAR studies?
- Core Modifications : Replacing the 3-methoxyphenyl with 4-fluorophenyl reduces COX-2 inhibition by 40% .
- Side Chain Variations : Adding a pyridine ring to the morpholino group enhances solubility but decreases LogP .
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinity to target proteins (e.g., ΔG ~-9.2 kcal/mol) .
Q. How should conflicting activity data across assays be resolved?
- Case Example : Discrepancies in IC values (e.g., 5 µM vs. 15 µM in kinase assays) may arise from assay conditions (ATP concentration, pH).
- Resolution Strategies :
Q. What formulation strategies address solubility limitations in preclinical studies?
- Co-Solvents : 10% Cremophor EL in saline improves aqueous solubility for IV administration .
- Nanoformulations : Liposomal encapsulation (size ~100 nm, PDI <0.2) enhances tumor targeting .
- Prodrug Design : Phosphate ester derivatives increase solubility by 20-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
